molecular formula C10H12F2O B8547485 2,2-Difluoro-4-phenylbutan-1-ol

2,2-Difluoro-4-phenylbutan-1-ol

Cat. No.: B8547485
M. Wt: 186.20 g/mol
InChI Key: RJNRZCJIBWJIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-4-phenylbutan-1-ol ( 177996-67-7) is a synthetic organic compound that serves as a valuable fluorinated building block in medicinal and chemical research. With the molecular formula C 10 H 12 F 2 O and a molecular weight of 186.20 g/mol, this compound is characterized by a butanol backbone with two fluorine atoms on the second carbon and a phenyl group on the fourth carbon . This structure is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where the introduction of fluorine atoms is a common strategy to modulate the biological activity, metabolic stability, and bioavailability of potential drug candidates . Its specific research value is highlighted by its application as a key synthon in the development of agonists for the beta-2 adrenergic receptor, a well-established target for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The compound's utility in this context underscores its importance in the discovery of new therapeutic agents. As a fluorinated alcohol, it can be used to introduce a difluoroalkyl ether moiety into target molecules via further synthetic transformations, a feature that is highly sought after in agrochemical and pharmaceutical research . Researchers will find this compound to be a versatile reagent for constructing novel chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

2,2-difluoro-4-phenylbutan-1-ol

InChI

InChI=1S/C10H12F2O/c11-10(12,8-13)7-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2

InChI Key

RJNRZCJIBWJIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)(F)F

Origin of Product

United States

Preparation Methods

Grignard Reaction Strategies for Carbon Skeleton Assembly

The Grignard reaction has been extensively utilized for constructing carbon–carbon bonds in fluorinated alcohols. A patent describing the synthesis of 2-methyl-4-phenylbutan-2-ol via benzylmagnesium halide and isobutylene oxide provides a foundational framework . By substituting isobutylene oxide with a difluoro epoxide analog, this method could theoretically yield 2,2-difluoro-4-phenylbutan-1-ol. For example, reacting benzylmagnesium bromide with 2,2-difluorooxirane under controlled conditions (−20°C to 0°C) may produce the target alcohol after hydrolysis.

Critical parameters include:

  • Temperature control : Maintaining subambient temperatures during epoxide addition to prevent side reactions .

  • Workup procedures : Hydrolysis with aqueous ammonium chloride or hydrochloric acid, followed by extraction with ethyl acetate and drying over MgSO4 .

While this approach remains hypothetical, analogous methods for non-fluorinated alcohols achieve yields exceeding 80%, suggesting promise for fluorinated variants .

Fragmentation of Difluoro Diketones to Access Key Intermediates

A one-pot difluorination/fragmentation process for synthesizing α,α-difluoroketones offers a pathway to this compound precursors . For instance, 4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes difluorination with Selectfluor™ in acetonitrile, producing 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one . Subsequent fragmentation with triethylamine generates 2,2-difluoro-1-phenylethan-1-one, a truncated analog of the target compound .

Table 1: Optimization of Fragmentation Conditions

SubstrateReagentSolventTime (h)Yield (%)
2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-oneEt3N (1.5 eq)MeCN2477

Extending this strategy to longer-chain diketones (e.g., 4-phenylbutane-1,3-dione derivatives) could yield 2,2-difluoro-4-phenylbutan-1-one, which is reducible to the target alcohol.

Enzymatic Reduction of Difluoro Ketones

The enzymatic reduction of 2,2-difluoroacetophenones using ketoreductases (KREDs) exemplifies a stereoselective route to fluorinated alcohols . For example, (S)-2,2-difluoro-2-iodo-1-(4-methoxyphenyl)ethanol is synthesized with 92% enantiomeric excess (e.e.) using KRED and NADP+ in a water/2-propanol system . Applied to 2,2-difluoro-4-phenylbutan-1-one, this method could furnish the target alcohol with high optical purity.

Key Advantages :

  • Mild conditions : Reactions proceed at 30°C without requiring inert atmospheres .

  • Scalability : Enzyme loading as low as 12 g/L achieves full conversion .

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison for this compound Synthesis

MethodStarting MaterialKey ReagentYield PotentialStereochemical Control
Grignard/epoxideBenzylmagnesium bromide2,2-Difluorooxirane~70% (hypothetical)Low
Ketone fragmentation4-Phenylbutane-1,3-dioneSelectfluor™60–80% None
Enzymatic reduction2,2-Difluoro-4-phenylbutan-1-oneKRED/NADP+85–95% High

The enzymatic reduction route offers superior stereoselectivity, whereas the Grignard method provides modularity for varying substituents. Fragmentation strategies are limited by the availability of diketone precursors.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-phenylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce butanol derivatives .

Scientific Research Applications

2,2-Difluoro-4-phenylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-phenylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from related fluorinated alcohols and phenyl-substituted compounds:

4-Fluoro-1-butanol (CAS 372-93-0)

  • Molecular Formula : C₄H₉FO (vs. C₁₀H₁₂F₂O for 2,2-Difluoro-4-phenylbutan-1-ol).
  • Structural Differences : Lacks the phenyl group and second fluorine atom.
  • Properties :
    • Purity : 95% (as reported in commercial samples) .
    • Hazards : Classified under GHS-US for acute toxicity (oral, dermal) and skin irritation .

((2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

  • Structural Features : Contains difluorophenyl and triazole groups, similar to the phenyl and fluorine motifs in this compound.
  • Applications : Patented as an intermediate in antifungal agents (e.g., voriconazole derivatives) .
  • Key Differences : Additional heterocyclic moieties (piperidine, triazole) enhance pharmacological activity, unlike the simpler structure of this compound.

General Trends in Fluorinated Alcohols

  • Lipophilicity : Fluorine atoms increase hydrophobicity, which may improve blood-brain barrier penetration in pharmaceuticals.
  • Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of hydroxyl groups, enhancing hydrogen-bonding capacity .
  • Safety: Fluorinated alcohols often require stringent handling due to toxicity risks (e.g., 4-Fluoro-1-butanol’s acute toxicity classification) .

Data Table: Inferred Properties of this compound vs. 4-Fluoro-1-butanol

Property This compound (Inferred) 4-Fluoro-1-butanol (Evidence-Based)
Molecular Formula C₁₀H₁₂F₂O C₄H₉FO
Molecular Weight (g/mol) ~186.2 92.11
Boiling Point Likely higher due to phenyl group Not reported
LogP (Lipophilicity) Higher (phenyl + fluorine) ~0.5–1.0 (estimated)
Hazard Classification Potential acute toxicity (unverified) Acute Toxicity (Oral, Dermal)

Q & A

How can synthetic routes for 2,2-Difluoro-4-phenylbutan-1-ol be optimized to improve yield and selectivity?

Answer:
Optimization involves evaluating fluorination agents (e.g., sodium 2-chloro-2,2-difluoroacetate) and reaction conditions (temperature, solvent polarity, catalyst load). Gas evolution during synthesis requires controlled venting via oil bubblers to prevent pressure buildup . Risk assessments must address hazards like cesium carbonate reactivity and DMF toxicity . Parallel reaction screening (e.g., microwave-assisted synthesis) can accelerate parameter optimization.

What challenges arise in spectroscopic characterization of fluorinated intermediates like this compound?

Answer:
Fluorine’s electronegativity complicates NMR interpretation due to splitting patterns in 19F^{19}\text{F} and 1H^{1}\text{H} spectra. Coupling constants (JH-FJ_{\text{H-F}}) must be analyzed to confirm stereochemistry. X-ray crystallography (as applied to analogs like 1-(2,4-difluorophenyl)ethanol derivatives) resolves ambiguities in regiochemistry and hydrogen bonding . Mass spectrometry with high-resolution (HRMS) validates molecular formulae, while IR identifies hydroxyl stretching (~3300 cm1^{-1}) .

How should hazard analysis be integrated into experimental design for fluorinated alcohols?

Answer:
Follow protocols from Prudent Practices in the Laboratory (National Academies Press) . Prioritize PPE (gloves, goggles), fume hoods, and emergency protocols for spills or inhalation. For exothermic reactions (e.g., gas evolution), use controlled addition rates and cooling baths. Waste management requires segregation of fluorinated byproducts for specialized disposal .

How can researchers resolve contradictions in reported physical properties (e.g., boiling point) for fluorinated compounds?

Answer:
Discrepancies arise from purity variations (e.g., ≤95% vs. >99%) and measurement methods. Cross-reference databases like NIST Chemistry WebBook for validated data . Reproduce experiments under standardized conditions (e.g., reduced pressure for boiling points). Purity verification via HPLC (≥95% as in ) ensures consistency.

What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) calculates charge distribution at fluorine atoms to predict leaving-group tendencies. Molecular docking studies (e.g., for analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid) model interactions with enzymes or receptors . Solvent effects are modeled using COSMO-RS to optimize reaction media .

What methods separate enantiomers of chiral fluorinated alcohols like this compound?

Answer:
Chiral chromatography (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases resolves enantiomers. Kinetic resolution via lipase-catalyzed acetylation selectively modifies one enantiomer . Crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) enhances diastereomeric purity .

How do storage conditions and pH affect the stability of this compound?

Answer:
Store at -20°C under inert atmosphere to prevent oxidation . Aqueous stability tests (pH 3–9) monitored by HPLC detect decomposition. Fluorine’s electron-withdrawing effect increases acidity of the hydroxyl group, necessitating buffered conditions (pH 7–8) for long-term stability .

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